2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine

Catalog No.
S778944
CAS No.
128249-70-7
M.F
C23H19N3O2
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine

CAS Number

128249-70-7

Product Name

2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine

IUPAC Name

(4R)-4-phenyl-2-[6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C23H19N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h1-13,20-21H,14-15H2/t20-,21-/m0/s1

InChI Key

HLHBIMJNCKZZQO-SFTDATJTSA-N

SMILES

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5

Chiral Ligand in Asymmetric Catalysis

2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine, also known as (R,R)-2,6-Bis(4-phenyl-2-oxazolinyl)pyridine or Pybox, finds application in scientific research as a chiral ligand in asymmetric catalysis. A chiral ligand is a molecule that can bind to a metal center in a catalyst and influence the reaction's stereochemical outcome, leading to the preferential formation of one enantiomer over another .

2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine is an organic compound with the molecular formula C23H19N3O2 and a molecular weight of approximately 369.42 g/mol. It is characterized by its unique structure, which features a pyridine ring substituted at the 2 and 6 positions with two (4R)-4-phenyl-2-oxazolinyl groups. This compound is often referred to as a chiral ligand due to its ability to facilitate asymmetric reactions in various chemical processes .

Pybox acts as a chiral ligand in copper-catalyzed arylation reactions. The lone pairs on the nitrogen atoms of the oxazolinyl rings and the pyridine ring coordinate with the copper(I) center, forming a stable complex. This complex activates the arylboronic acid through Lewis acid-base interactions and facilitates its nucleophilic attack on the THIQ substrate. The specific stereochemistry of the oxazolinyl rings in Pybox directs the orientation of the reactants within the catalyst complex, leading to the formation of the desired enantiomer of the product [, ].

, particularly in catalyzing asymmetric transformations. It has been utilized in reactions such as:

  • Asymmetric Hydrogenation: The compound can be used to enhance the selectivity of hydrogenation reactions, leading to the formation of enantiomerically enriched products.
  • Cross-Coupling Reactions: It serves as a ligand in palladium-catalyzed cross-coupling reactions, improving yields and selectivity.

These reactions leverage the unique properties of the oxazoline moieties to stabilize transition states and facilitate the desired transformations .

The biological activity of 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine has been explored in various studies. While specific pharmacological effects are not extensively documented, its role as a chiral ligand suggests potential applications in drug synthesis and development. The compound's ability to influence stereochemistry can be significant in creating biologically active molecules with desired therapeutic effects .

Several synthesis methods have been developed for 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine. Key synthetic routes include:

  • From Dimethyl 2,6-Pyridinedicarboxylate: This method involves the reaction of dimethyl 2,6-pyridinedicarboxylate with appropriate amines to form the oxazoline derivatives.
  • Using Chiral Amines: Chiral amines can be employed to introduce chirality into the oxazoline rings during synthesis.
  • Cyclization Reactions: Cyclization of suitable precursors under acidic or basic conditions can yield the desired product effectively.

These methods highlight the versatility in synthesizing this compound while allowing for variations that can affect its final properties .

The primary applications of 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine include:

  • Catalysis: Its use as a chiral ligand makes it valuable in asymmetric synthesis, particularly in pharmaceutical chemistry.
  • Research: The compound is utilized in academic and industrial research settings to study reaction mechanisms and develop new synthetic methodologies.

Additionally, its potential role in drug design underscores its importance in medicinal chemistry .

Interaction studies involving 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine focus on its behavior as a ligand in coordination chemistry. Research indicates that it can form stable complexes with metal ions, which enhances its effectiveness as a catalyst. These studies often explore:

  • Metal-Ligand Interactions: Understanding how this compound interacts with various transition metals can provide insights into optimizing catalytic performance.
  • Stereochemical Effects: Investigating how different stereoisomers of the ligand influence reaction outcomes helps refine its application in asymmetric synthesis .

Several compounds share structural similarities with 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine. Notable examples include:

Compound NameMolecular FormulaUnique Features
2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridineC23H19N3O2Enantiomeric counterpart with different stereochemistry
2,6-Bis(oxazolinyl)pyridineC20H18N2OLacks phenyl groups; simpler structure
(R,R)-N,N'-bis(3-methylsalicylidene)ethylenediamineC18H18N2O4Different backbone; used as a chiral ligand

The uniqueness of 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine lies in its dual oxazoline structure combined with a pyridine core, which enhances its effectiveness as a chiral ligand compared to other similar compounds. Its specific stereochemistry allows for tailored reactivity that is crucial for achieving high selectivity in asymmetric synthesis .

XLogP3

4

Appearance

Powder

UNII

555PN397NX

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

128249-70-7

Wikipedia

(R,R)-ph-pybox

Dates

Last modified: 08-15-2023

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